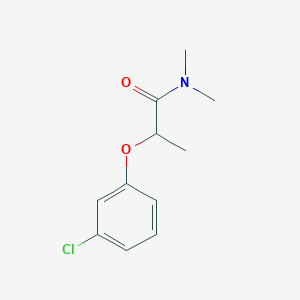
2-(3-chlorophenoxy)-N,N-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chlorophenoxy)-N,N-dimethylpropanamide, also known as Clofibric acid, is a chemical compound that is used in scientific research for various purposes. It is a synthetic compound that belongs to the class of fibric acid derivatives. The compound is known for its ability to activate peroxisome proliferator-activated receptors (PPARs) and has been used in various studies to investigate its potential therapeutic applications.
作用机制
2-(3-chlorophenoxy)-N,N-dimethylpropanamide acid activates PPARs by binding to their ligand-binding domain, leading to a conformational change that allows the receptor to bind to DNA and regulate gene expression. The activation of PPARs by clofibric acid results in the upregulation of genes involved in lipid metabolism, including fatty acid oxidation and triglyceride synthesis.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N,N-dimethylpropanamide acid has been shown to have various biochemical and physiological effects in different studies. It has been found to decrease serum triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels in animal models of dyslipidemia. 2-(3-chlorophenoxy)-N,N-dimethylpropanamide acid has also been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes.
实验室实验的优点和局限性
2-(3-chlorophenoxy)-N,N-dimethylpropanamide acid has several advantages as a research tool. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well understood. It is also relatively inexpensive and easy to obtain. However, one limitation of clofibric acid is that it is not very potent compared to some other PPAR activators, and it may not be effective in all experimental models.
未来方向
There are several future directions for research on clofibric acid. One area of interest is investigating its potential therapeutic applications in various diseases, including dyslipidemia, diabetes, and inflammation. Another area of interest is exploring the structure-activity relationship of clofibric acid and developing more potent PPAR activators based on its structure. Additionally, further studies are needed to understand the long-term effects of clofibric acid on various metabolic processes and to determine its safety profile.
Conclusion:
In conclusion, 2-(3-chlorophenoxy)-N,N-dimethylpropanamide, or clofibric acid, is a synthetic compound that has been extensively used in scientific research for its ability to activate PPARs. It has been shown to have various biochemical and physiological effects and has potential therapeutic applications in various diseases. Future research is needed to further explore its potential and to develop more potent PPAR activators based on its structure.
合成方法
2-(3-chlorophenoxy)-N,N-dimethylpropanamide acid is synthesized through the reaction of 3-chlorophenol with N,N-dimethylpropanamide in the presence of a base such as sodium hydroxide. The reaction results in the formation of the desired product, which is then purified through recrystallization.
科学研究应用
2-(3-chlorophenoxy)-N,N-dimethylpropanamide acid has been extensively used in scientific research due to its ability to activate PPARs. PPARs are a group of nuclear receptors that are involved in the regulation of various metabolic processes, including lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARs has been shown to have therapeutic potential in various diseases, including diabetes, dyslipidemia, and inflammation.
属性
IUPAC Name |
2-(3-chlorophenoxy)-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8(11(14)13(2)3)15-10-6-4-5-9(12)7-10/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZORSBUNMWNOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)OC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N,N-dimethylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B6060907.png)
![5-(3-nitrophenyl)-N-[({4-[(2-thienylcarbonyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B6060910.png)
![2-{[(6-bromo-1-methyl-1H-benzimidazol-2-yl)imino]methyl}-1-benzothiophene-3-ol](/img/structure/B6060914.png)
![N-cyclopentyl-3-cyclopropyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B6060919.png)
![7-chloro-3-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-4-phenyl-2-quinolinol](/img/structure/B6060924.png)
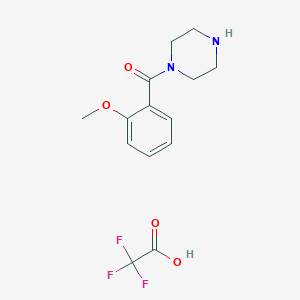
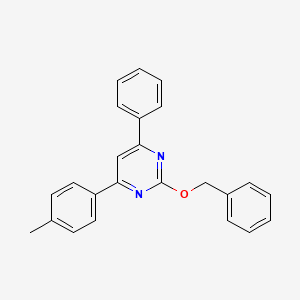
![methyl 2-(5-{[2-[(2-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-furyl)benzoate](/img/structure/B6060966.png)
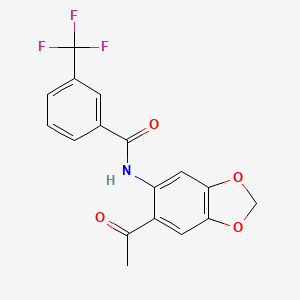
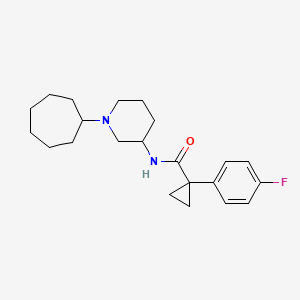
![(4-{1,3-bis[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)dimethylamine](/img/structure/B6060976.png)
![2-methyl-5-(1-naphthyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6060980.png)
![N-{3-[acetyl(methyl)amino]phenyl}-3-isopropoxybenzamide](/img/structure/B6060986.png)
![6',7'-dimethoxy-2'-(4-morpholinylacetyl)-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride](/img/structure/B6060989.png)